molecular formula C21H15BrN4S B11984605 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11984605
M. Wt: 435.3 g/mol
InChI Key: MXVRVSJUBMZXDA-OEAKJJBVSA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves multiple steps. One common synthetic route includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-bromoaniline to form the Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting essential enzymatic processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and the disruption of cellular membranes .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C21H15BrN4S

Molecular Weight

435.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15BrN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+

InChI Key

MXVRVSJUBMZXDA-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br

Origin of Product

United States

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